3-methyl-8-((2-oxopropyl)thio)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione
Description
Properties
IUPAC Name |
3-methyl-8-(2-oxopropylsulfanyl)-7-(3-phenylpropyl)purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-12(23)11-26-18-19-15-14(16(24)20-17(25)21(15)2)22(18)10-6-9-13-7-4-3-5-8-13/h3-5,7-8H,6,9-11H2,1-2H3,(H,20,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWIMXPHCDFGBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC1=NC2=C(N1CCCC3=CC=CC=C3)C(=O)NC(=O)N2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Methyl-8-((2-oxopropyl)thio)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound belonging to the purine family. Its unique structure and functional groups suggest potential biological activities that may be beneficial in various therapeutic contexts. This article explores the biological activity of this compound, drawing on diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C₁₇H₁₉N₅O₃S
- Molecular Weight : 365.43 g/mol
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₉N₅O₃S |
| Molecular Weight | 365.43 g/mol |
| CAS Number | 149918-22-9 |
| Density | Not Available |
| Boiling Point | Not Available |
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered biochemical responses.
- Receptor Modulation : Interaction with cell surface receptors could modulate signaling pathways, affecting cellular responses.
- Gene Expression Regulation : The compound might bind to nucleic acids, influencing gene expression and cellular function.
Antioxidant Activity
Research indicates that compounds within the purine family often exhibit antioxidant properties. This particular compound may scavenge free radicals, thereby protecting cells from oxidative stress.
Anti-inflammatory Effects
Studies suggest that related purine derivatives can modulate inflammatory pathways. The potential for this compound to reduce inflammation could be significant in treating conditions such as arthritis or other inflammatory diseases.
Anticancer Potential
Preliminary studies have indicated that purine derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The specific impact of this compound on cancer cell lines remains an area for further investigation.
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds:
- Study on Purine Derivatives : A study published in Journal of Medicinal Chemistry highlighted the anticancer properties of modified purines, suggesting that structural modifications can enhance their efficacy against various cancer types .
- Inflammation Modulation : Research in Biochemical Pharmacology demonstrated that certain purines could significantly reduce pro-inflammatory cytokines in vitro, indicating a potential therapeutic role for inflammatory diseases .
- Antioxidant Properties : A review in Free Radical Biology and Medicine discussed the role of purines as antioxidants in cellular systems, emphasizing their protective effects against oxidative damage .
Comparison with Similar Compounds
8-Thioether Derivatives
- M4 (2-((7-(3-(4-Chlorophenoxy)-2-Hydroxypropyl)-3-Methyl-2,6-Dioxo-2,3,6,7-Tetrahydro-1H-Purin-8-Yl)Thio)Acetic Acid): Key Differences: Replaces the 2-oxopropylthio group with a thioacetic acid moiety and introduces a 4-chlorophenoxy-2-hydroxypropyl chain at position 5. Impact: The polar carboxylic acid group in M4 enhances water solubility but reduces membrane permeability compared to the target compound. M4 exhibits a higher molecular weight (m/z 439.0 [M-H]–) and a superior yield (90.5%) . Biological Relevance: M4’s chlorine substituent may improve binding to hydrophobic enzyme pockets, as seen in adenosine receptor antagonists.
- 8-((3-Hydroxypropyl)Thio)-1,3-Dimethyl-7-(3-Methylbenzyl)-1H-Purine-2,6(3H,7H)-Dione: Key Differences: Features a 3-hydroxypropylthio group and a 3-methylbenzyl chain at position 7.
8-Amino/Hydrazine Derivatives
- 8-((2-Hydroxyethyl)Amino)-3-Methyl-7-(3-Phenylpropyl)-1H-Purine-2,6(3H,7H)-Dione: Key Differences: Substitutes the thioether with a 2-hydroxyethylamino group. However, the absence of a sulfur atom may reduce metabolic stability .
- (Z)-8-(2-(2,4-Dihydroxybenzylidene)Hydrazinyl)-7-(2-Hydroxy-3-Phenoxypropyl)-1,3-Dimethyl-1H-Purine-2,6(3H,7H)-Dione (TC227): Key Differences: Incorporates a hydrazinyl-dihydroxybenzylidene group. Impact: This derivative demonstrated inhibitory activity against trypanothione synthetase (Trypanosoma spp.), highlighting the role of electron-rich aromatic systems in antiparasitic activity .
Substituent Variations at Position 7
7-Alkyl/Arylalkyl Chains
- 7-Isopentyl-3-Methyl-8-((2-Oxopropyl)Thio)-3,7-Dihydro-1H-Purine-2,6-Dione: Key Differences: Replaces the 3-phenylpropyl chain with an isopentyl group. Impact: The shorter, branched chain reduces molecular weight (324.4 g/mol vs.
- 7-(2-Chlorobenzyl)-8-((3-Hydroxypropyl)Amino)-3-Methyl-1H-Purine-2,6(3H,7H)-Dione: Key Differences: Substitutes the 3-phenylpropyl group with a 2-chlorobenzyl moiety. Impact: The electron-withdrawing chlorine atom enhances electrophilicity, which may improve covalent binding to cysteine residues in target proteins .
Hybrid Modifications
- 3-Methyl-8-(4-Methylpiperidin-1-Yl)-7-(3-Phenylpropyl)-1H-Purine-2,6(3H,7H)-Dione :
Research Findings and Implications
- Synthetic Accessibility : The target compound’s high yield (85.9%) surpasses derivatives like the trifluoropropyl analog (49% yield) , emphasizing the efficiency of thioether-forming reactions.
- Biological Potency : Substituents at position 8 critically influence target specificity. For example, TC227’s hydrazine group enables antiparasitic activity, while the target compound’s thioether may favor cardiovascular targets .
- Pharmacokinetics : Bulkier substituents (e.g., 3-phenylpropyl) enhance lipophilicity and blood-brain barrier penetration, whereas polar groups (e.g., hydroxypropyl) improve aqueous solubility .
Preparation Methods
Formation of the 8-Bromo Intermediate
A critical intermediate is 8-bromo-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione. This intermediate is synthesized via bromination of the parent purine-dione at position 8. Bromination may employ reagents such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) in acetic acid.
Reaction Conditions
Introduction of the 3-Phenylpropyl Group
The 3-phenylpropyl moiety at position 7 is introduced via alkylation of the purine nitrogen. This step typically utilizes 3-phenylpropyl bromide or iodide in the presence of a base such as potassium carbonate (K₂CO₃) to deprotonate the nitrogen and facilitate nucleophilic substitution.
Example Protocol
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Substrate : 3-Methyl-8-bromo-3,7-dihydro-1H-purine-2,6-dione
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Alkylating Agent : 3-Phenylpropyl bromide (1.5 equiv)
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Base : K₂CO₃ (2.0 equiv)
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Solvent : N,N-Dimethylformamide (DMF)
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Temperature : 60°C, 12 hours
Nucleophilic Substitution at Position 8
The (2-oxopropyl)thio group is installed via displacement of the bromine atom at position 8. Mercaptoacetone (HS-CH₂-CO-CH₃) serves as the thiol nucleophile, with catalysis by potassium iodide (KI) to enhance reaction efficiency.
Reaction Optimization
Key parameters influencing this step include:
-
Solvent : Polar aprotic solvents such as N-butyl acetate or dimethyl sulfoxide (DMSO) improve nucleophilicity.
-
Base : Potassium carbonate (K₂CO₃) neutralizes HBr generated during substitution.
-
Catalyst : KI (0.1–0.2 equiv) facilitates bromide displacement via a halogen-exchange mechanism.
Synthetic Procedure
-
Substrate : 8-Bromo-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione (1.0 equiv)
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Nucleophile : Mercaptoacetone (1.2 equiv)
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Base : K₂CO₃ (2.5 equiv)
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Catalyst : KI (0.15 equiv)
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Solvent : N-Butyl acetate
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Temperature : 85–125°C, 4–8 hours
-
Workup :
Yield : ~60–70% (crude), increasing to >95% purity after recrystallization from methanol.
Purification and Analytical Characterization
Post-synthetic purification ensures removal of unreacted starting materials and byproducts. Common methods include:
Recrystallization
Chromatographic Techniques
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, purine-H), 7.25–7.15 (m, 5H, aromatic), 3.98 (t, J = 7.2 Hz, 2H, N-CH₂), 3.12 (s, 2H, SCH₂), 2.89 (s, 3H, COCH₃), 2.45 (t, J = 7.6 Hz, 2H, CH₂Ph), 1.95–1.85 (m, 2H, CH₂).
Comparative Analysis of Synthetic Routes
The table below summarizes critical parameters for key synthetic steps:
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Bromination at C8 | PBr₃, Acetic acid, 80°C | 70 | 85 |
| Alkylation at N7 | 3-Phenylpropyl bromide, K₂CO₃, DMF, 60°C | 65 | 90 |
| Thioether Formation | Mercaptoacetone, K₂CO₃, KI, N-butyl acetate | 60 | 95 |
Challenges and Mitigation Strategies
Side Reactions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
